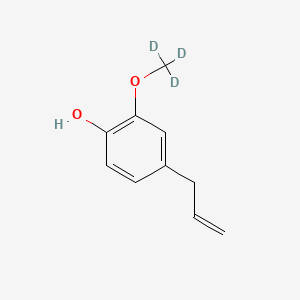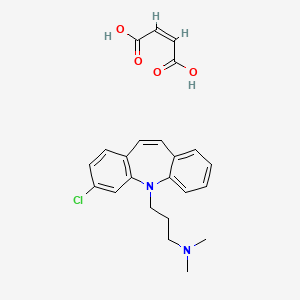![molecular formula C13H8Cl2N2O3 B568850 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride CAS No. 69414-55-7](/img/structure/B568850.png)
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is an organic compound with the molecular formula C13H8Cl2N2O3. It is a derivative of benzoyl chloride and is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as an amino group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride typically involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: The major product is 2-[(4-Chloro-2-aminophenyl)amino]benzoyl Chloride.
Hydrolysis: The major product is 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The chloro and nitro groups play a crucial role in its reactivity, with the nitro group being particularly important for its electron-withdrawing properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Fluoro-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Methyl-2-nitrophenyl)amino]benzoyl Chloride
Uniqueness
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is unique due to the presence of the chloro group, which imparts specific reactivity and properties. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the combination of chloro and nitro groups enhances its electron-withdrawing capability, influencing its reactivity and stability .
Propiedades
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYDBBXMLHDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)



![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)


![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)

![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
